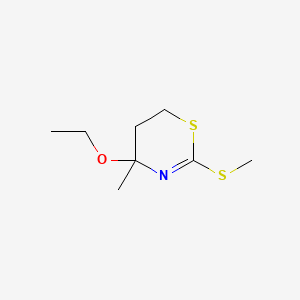
2-Acetamido-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its water solubility and is derived from choline, an essential nutrient found in many foods. It is commonly used in organic synthesis and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of choline or its derivatives with acetic anhydride and methyl iodide. The reaction is carried out in an organic solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and substituted quaternary ammonium salts .
Scientific Research Applications
2-Acetamido-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of choline groups in various chemical reactions.
Biology: Employed in microbiology as a selective agent for isolating bacteria.
Medicine: Investigated for its potential role in treating cognitive disorders and liver diseases.
Industry: Utilized in the production of surfactants and ion-exchange resins.
Mechanism of Action
The mechanism of action of 2-Acetamido-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and enzymes. It acts as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on enzymes and cell membranes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Choline iodide: Another quaternary ammonium salt derived from choline, used in similar applications.
Candicine: A naturally occurring quaternary ammonium salt with a phenethylamine skeleton, found in various plants.
2-Amino-N,N,N-trimethylethan-1-aminium chloride: Used as a surfactant and ion-exchange agent.
Uniqueness
2-Acetamido-N,N,N-trimethylethan-1-aminium iodide is unique due to its acetamido group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with biological molecules .
Properties
CAS No. |
3197-12-4 |
|---|---|
Molecular Formula |
C7H17IN2O |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
2-acetamidoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H16N2O.HI/c1-7(10)8-5-6-9(2,3)4;/h5-6H2,1-4H3;1H |
InChI Key |
OKHRNQADANADNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)

![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)



